molecular formula C7H16Cl2N2O B6206406 6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2694728-94-2

6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B6206406
CAS No.: 2694728-94-2
M. Wt: 215.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This combination of features gives it distinct chemical reactivity and potential for diverse applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves the reaction of 1,5-dibromopentane with 1,2-diaminopropane to form the spirocyclic intermediate, which is then reacted with sodium methoxide and methanol to form the final product.", "Starting Materials": [ "1,5-dibromopentane", "1,2-diaminopropane", "Sodium methoxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,5-dibromopentane is reacted with 1,2-diaminopropane in the presence of sodium methoxide and methanol to form the spirocyclic intermediate.", "Step 2: The spirocyclic intermediate is then treated with hydrochloric acid to form 6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride as the final product." ] }

CAS No.

2694728-94-2

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.